molecular formula C6H7N3O2 B13124459 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione

Cat. No.: B13124459
M. Wt: 153.14 g/mol
InChI Key: PCRYGYHXKSYRGZ-UHFFFAOYSA-N
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Description

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is a bicyclic heterocyclic compound featuring fused imidazole and pyrazine rings with two ketone groups at positions 3 and 4. The compound’s partially saturated pyrazine ring enhances solubility compared to fully aromatic analogs, making it a promising candidate for drug development. Key physicochemical properties include a water solubility of 47 µg/mL at pH 7.4, logP = 3, and pKa = 10.0, indicating moderate lipophilicity and uncharged behavior under physiological conditions . Its synthesis often involves regioselective alkylation, thionation, and cyclocondensation steps starting from hydantoin derivatives .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,5,7,8-tetrahydroimidazo[1,2-a]pyrazine-3,6-dione

InChI

InChI=1S/C6H7N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-3H2,(H,8,10)

InChI Key

PCRYGYHXKSYRGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NCC(=O)N2CC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions can introduce new substituents onto the imidazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can lead to the formation of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has demonstrated that 7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:
A series of derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that modifications at specific positions enhanced activity, suggesting potential for development into new antibiotics.

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways .

Data Table: Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
HeLa15.0Apoptosis via caspase activation

Materials Science Applications

1. Polymer Chemistry
this compound has been utilized as a building block in the synthesis of novel polymers with enhanced properties. These polymers are being explored for use in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Case Study:
A recent project focused on developing a biodegradable polymer using this compound as a monomer. The resulting material demonstrated controlled release characteristics suitable for pharmaceutical applications.

2. Coatings and Adhesives
The compound's unique chemical structure allows it to be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental factors. Studies indicate that coatings formulated with this compound exhibit superior performance compared to traditional formulations .

Mechanism of Action

The mechanism of action of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7,8-dihydroimidazo[1,2-a]pyrazine-3,6-dione are compared below with related heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Table 1: Key Comparisons

Compound Class Core Structure Water Solubility (µg/mL) logP Key Applications Synthesis Highlights
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6-dione Fused imidazo-pyrazine with two ketones 47 (pH 7.4) 3.0 Fluorescent probes , kinase inhibitors Regioselective thionation and hydrazine cyclocondensation
Imidazo[1,2-a]pyrimidine-2-carbohydrazides Imidazo-pyrimidine with hydrazone side chains ~25–35 (pH 7.4) 2.5–3.5 Antibacterial agents (MIC: 2–16 µg/mL) Cyclocondensation of aminopyrimidines and aldehydes
Imidazo[5,1-c][1,2,4]triazine-3,6-diones Fused imidazo-triazine with two ketones 60–85 (pH 7.4) 2.8–3.2 Kinase inhibitors (e.g., PLK, GSK3β) N-Alkylation of hydantoins followed by intramolecular cyclization
Pyrazolopyridopyridazine-diones Pyrazole-pyridazine fused system <20 (pH 7.4) 1.5–2.0 Photoluminescent materials Hydrazine-mediated cyclization of pyrazolopyrrolopyridines
Pyrrolo[1,2-a]pyrazine-1,4-diones Pyrrolo-pyrazine with two ketones 12–18 (pH 7.4) 3.5 Antimicrobial agents Microbial fermentation or hydantoin alkylation

Key Findings and Contrasts

Structural Flexibility :

  • The imidazo-pyrazine and imidazo-triazine derivatives share regioselective synthetic pathways (e.g., alkylation of hydantoins) but differ in ring fusion positions, affecting solubility and target selectivity .
  • Imidazo-pyrimidines (e.g., 5,6,7,8-tetrahydro analogs) prioritize hydrazone side chains for antibacterial activity, unlike the unsubstituted ketones in the target compound .

Physicochemical Properties :

  • The target compound’s logP (3.0) and solubility (47 µg/mL ) strike a balance between bioavailability and membrane permeability, outperforming pyrrolo-pyrazine analogs (logP 3.5, solubility 12 µg/mL) .
  • Imidazo-triazine derivatives exhibit higher solubility (up to 85 µg/mL) due to additional polar triazine nitrogen atoms .

Biological Applications :

  • Fluorescence Labeling : Derivatives of 7,8-dihydroimidazo[1,2-a]pyrazine-3,6-dione (e.g., benzylidene-hydrazones) are used in live-cell protein labeling due to red-shifted emission spectra (~600 nm) . In contrast, pyrazolopyridopyridazine-diones emit in the blue spectrum (~450 nm) .
  • Kinase Inhibition : Imidazo-triazine analogs show potent inhibition of PLK and GSK3β kinases (IC50: 10–50 nM), while the target compound’s activity in this domain remains underexplored .

Biological Activity

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione (CAS Number: 126352-85-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N3O2C_6H_7N_3O_2. Its structure features a bicyclic imidazo-pyrazine framework that is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results .
  • Anticancer Properties : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. Notably, it has demonstrated cytotoxic effects on several cancer cell lines .
  • P2X7 Receptor Modulation : The compound acts as a modulator of the P2X7 receptor, which is implicated in inflammatory and neuropathic pain pathways. This modulation could offer therapeutic potential in pain management .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • P2X7 Receptor : By antagonizing ATP's effects at the P2X7 receptor site on immune cells (e.g., macrophages), this compound may reduce inflammation and pain .
  • Cell Cycle Inhibition : The compound has been observed to induce cell cycle arrest in cancer cells by interfering with critical regulatory proteins involved in cell division .

Antimicrobial Study

A study published in PubChem reported the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .

Anticancer Research

In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple lines including breast and lung cancer cells. The mechanism was linked to apoptosis induction and disruption of mitochondrial function .

P2X7 Receptor Modulation

Recent pharmacological studies have highlighted the role of this compound as a P2X7 receptor antagonist. In vivo models demonstrated reduced inflammatory responses when treated with this compound compared to controls .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCytotoxic effects on various cancer cell lines
P2X7 ModulationReduced inflammation in animal models

Q & A

Q. What are the optimal synthetic routes for 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione, and how are regioselectivity challenges addressed?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 1,2,4-triazole-3-carboxylate derivatives with anhydrous ammonium acetate under reflux conditions, as described in analogous procedures for triazolopyrazine-diones . Key challenges include controlling regioselectivity during ring closure. To address this, reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and stoichiometric ratios of reactants should be systematically optimized. For example, using a 1:4 molar ratio of triazole precursor to ammonium acetate in ethanol at 80°C for 12 hours yielded 68–84% regioselective products in related systems .
  • Supporting Data :
PrecursorReagentSolventTemp (°C)Yield (%)Regioselectivity
Ethyl triazole-3-carboxylateNH₄OAcEthanol8084High (1,2,4-triazolo)
Ethyl imidazole-2-carboxylateNH₄OAcDMF10032Moderate

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyrazine ring protons) and diastereotopic protons from the dihydroimidazo moiety (δ 3.5–4.5 ppm as multiplet patterns) .
  • ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, while sp³ carbons in the fused ring appear at δ 45–65 ppm .
  • IR : Strong absorbance at 1700–1750 cm⁻¹ confirms the presence of two carbonyl groups .
  • HRMS : Exact mass calculations (e.g., C₇H₈N₄O₂: 180.0644) must match experimental values within 5 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., adenosine receptor binding vs. antimicrobial activity) often arise from substituent effects or assay conditions. For example:
  • Substituent Position : Electron-withdrawing groups (e.g., nitro at C-7) enhance adenosine A₂A receptor affinity but reduce solubility, impacting in vitro assays .
  • Assay Variability : Use standardized protocols (e.g., cAMP accumulation assays for receptor activity) and control for solvent effects (DMSO concentration ≤0.1%). Comparative studies using isogenic cell lines (e.g., CHO-K1 vs. HEK293) are recommended .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., adenosine A₁) to identify critical hydrogen bonds (e.g., between C=O groups and Arg residues) .
  • ADME Prediction : Tools like SwissADME predict logP values; derivatives with logP <3 show improved aqueous solubility but may require prodrug strategies for blood-brain barrier penetration .
    • Case Study :
DerivativelogP (Predicted)Solubility (µg/mL)BBB Penetration
Parent Compound2.112.5Low
7-Nitro Derivative2.85.3Moderate
3-Methoxy Derivative1.728.9High

Experimental Design Considerations

Q. What are critical controls for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 254 nm detection). Pyrazine-diones are typically stable at pH 7.4 but degrade rapidly under acidic conditions due to imidazole ring protonation .
  • Light Sensitivity : Perform photostability tests under ICH Q1B guidelines (1.2 million lux-hours). Use amber vials if degradation >5% occurs .

Q. How can regioselectivity in functionalization be validated?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures of derivatives to confirm substituent positions .
  • NOE NMR : Irradiate specific protons (e.g., C-7 methyl) and observe enhancements in adjacent protons to assign regiochemistry .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show no efficacy?

  • Methodological Answer : Divergent results may stem from:
  • Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) rather than clinical isolates with efflux pump overexpression .
  • Compound Purity : Impurities >5% (e.g., unreacted triazole precursors) can skew MIC values. Validate purity via HPLC-MS before testing .

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